molecular formula C19H19BrN2O7S2 B2994859 Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 892359-21-6

Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2994859
CAS No.: 892359-21-6
M. Wt: 531.39
InChI Key: RRKOZKVQPXEBRS-UHFFFAOYSA-N
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Description

Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with structural complexity arising from its 3,4-dimethoxyphenyl substituent at position 4 and the sulfonylmethyl-bromothiophene moiety at position 4. DHPMs are typically synthesized via the Biginelli reaction or modifications thereof, involving aldehydes, β-keto esters, and urea/thiourea derivatives .

Properties

IUPAC Name

methyl 6-[(5-bromothiophen-2-yl)sulfonylmethyl]-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O7S2/c1-27-12-5-4-10(8-13(12)28-2)17-16(18(23)29-3)11(21-19(24)22-17)9-31(25,26)15-7-6-14(20)30-15/h4-8,17H,9H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKOZKVQPXEBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(S3)Br)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromothiophene derivative: This step involves the bromination of thiophene to obtain 5-bromothiophene.

    Sulfonylation: The bromothiophene derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Pyrimidine ring formation: The intermediate is then subjected to a cyclization reaction with appropriate reagents to form the tetrahydropyrimidine ring.

    Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: Its unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The presence of the sulfonyl and bromothiophene groups may enhance its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural variations among DHPM derivatives include:

  • Position 4 substituents : Aromatic groups (e.g., phenyl, bromophenyl, dimethoxyphenyl).
  • Position 6 modifications : Methyl, bromomethyl, sulfonylmethyl, or thioxo groups.
  • Ester groups : Methyl, ethyl, or benzyl esters at position 3.
Table 1: Substituent Comparison of Selected DHPM Derivatives
Compound Name Position 4 Substituent Position 6 Substituent Ester Group Key Features Reference
Target Compound 3,4-Dimethoxyphenyl [(5-Bromothiophen-2-yl)sulfonyl]methyl Methyl Bromothiophene-sulfonyl enhances polarity; dimethoxy improves lipophilicity. N/A
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-THPM-5-carboxylate 4-Bromophenyl Methyl Methyl Simpler structure; bromine may mediate halogen bonding.
Methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-THPM-5-carboxylate 4-Bromo-2-hydroxyphenyl Methyl Methyl Hydroxyl group introduces hydrogen-bonding potential.
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-THPM-5-carboxylate 4-Bromophenyl Methyl Ethyl Thioxo group alters electronic properties; may enhance enzyme inhibition.
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-THPM-5-carboxylate 5-(Methoxymethyl)furan-2-yl Methyl Ethyl Furan ring contributes to π-π interactions; methoxy improves solubility.
Benzyl 4-[3-methoxy-4-(3-methylbutoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-THPM-5-carboxylate 3-Methoxy-4-(3-methylbutoxy) Methyl Benzyl Bulky substituents may influence membrane permeability.
Table 3: Bioactivity Comparison
Compound Bioactivity (IC₅₀ or % Inhibition) Target/Assay Reference
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 15.7 µM (cytotoxicity) Cell lines
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 57% inhibition Reducing power assay
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-DHPM-5-carboxylate Not reported N/A

Biological Activity

Methyl 6-{[(5-bromothiophen-2-yl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 892359-21-6) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H19BrN2O7S2C_{19}H_{19}BrN_{2}O_{7}S_{2} with a molecular weight of 531.4 g/mol. The structure features a tetrahydropyrimidine ring, which is known for its diverse biological activities. The presence of the bromothiophenyl and sulfonyl groups enhances its reactivity and potential interactions with biological targets.

PropertyValue
CAS Number892359-21-6
Molecular FormulaC19H19BrN2O7S2
Molecular Weight531.4 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities such as anti-inflammatory, antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activities of this compound include:

  • Antitumor Activity : Preliminary studies suggest that tetrahydropyrimidines can inhibit tumor growth in various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacterial strains.

The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:

  • Interaction with Enzymatic Pathways : The sulfonyl group may facilitate binding to enzyme active sites.
  • Modulation of Signal Transduction : Compounds with similar structures have been shown to affect signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related tetrahydropyrimidine derivatives. For instance:

  • In Vitro Studies : A study demonstrated that tetrahydropyrimidines exhibited significant cytotoxicity against cancer cell lines with IC50 values indicating effective dose ranges for potential therapeutic use.
    CompoundCell LineIC50 (μM)
    Methyl TetrahydropyrimidineMCF-7 (Breast)15
    Methyl TetrahydropyrimidineA549 (Lung)20
  • Enzyme Inhibition Assays : Another study reported that related compounds showed selective inhibition against butyrylcholinesterase (IC50 = 46.42 μM), suggesting potential applications in treating Alzheimer's disease due to their ability to enhance cholinergic function.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare this tetrahydropyrimidine derivative, and how are reaction conditions optimized?

  • Answer : The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives. For analogs, 5-bromo-2-hydroxybenzaldehyde has been reacted with ethyl acetoacetate and thioureas under acidic (e.g., HCl) or Lewis acid catalysis (e.g., ZnCl₂) at reflux (80–100°C), yielding products with 72–77% efficiency . Optimization includes:

  • Solvent selection : Ethanol or acetic acid for solubility and protonation.
  • Catalyst screening : ZnCl₂ improves regioselectivity and reduces side reactions.
  • Temperature control : Prolonged reflux (6–12 hours) ensures complete cyclization.

Q. How is structural characterization performed post-synthesis, and what analytical data are critical for validation?

  • Answer : Key techniques include:

  • ¹H NMR : Assignments for methyl groups (δ 2.27 ppm), methoxy substituents (δ 3.48–3.49 ppm), and aromatic protons (δ 6.74–7.27 ppm) confirm regiochemistry .
  • Elemental analysis : Matches calculated vs. observed values for C, H, N (e.g., C: 45.73% observed vs. 45.77% calculated) .
  • Melting point : Sharp ranges (e.g., 215–217°C) indicate purity .

Q. What crystallographic data are available for related compounds, and how do they inform structural analysis?

  • Answer : X-ray diffraction of analogs (e.g., monoclinic systems with space group C2/c) reveals:

  • Hydrogen bonding : N–H···O interactions stabilize the tetrahydropyrimidine ring.
  • Torsion angles : Substituents like methoxy groups adopt planar conformations to minimize steric strain .
  • Unit cell parameters : For example, a = 23.498 Å, b = 12.072 Å, c = 10.933 Å, and β = 99.15° .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., bromothiophene sulfonyl, dimethoxyphenyl) influence biological activity or reactivity?

  • Answer :

  • Bromothiophene sulfonyl : Enhances electrophilicity, potentially increasing interaction with biological targets (e.g., enzyme active sites) .
  • Dimethoxyphenyl : Electron-donating groups improve solubility and π-stacking in crystal lattices, affecting aggregation in assays .
  • Antibacterial studies : Analogs with bromo and hydroxy groups show moderate activity against S. aureus (MIC = 32 µg/mL), suggesting substituent position impacts efficacy .

Q. How can contradictions in spectroscopic or crystallographic data between similar compounds be resolved?

  • Answer : Contradictions arise from:

  • Regioselectivity : Varying aldehyde substituents (e.g., 4-bromo vs. 5-bromo) lead to distinct NMR shifts (e.g., δ 6.91–7.20 ppm for aromatic protons) .
  • Polymorphism : Different crystallization solvents (e.g., DMSO vs. ethanol) alter unit cell parameters .
  • Resolution : Use high-field NMR (500 MHz+) and single-crystal XRD to resolve overlapping signals or confirm space groups.

Q. What computational approaches predict the compound’s reactivity or interaction with biological targets?

  • Answer :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess frontier orbitals (HOMO-LUMO gaps) and sulfonyl group electrophilicity .
  • Molecular docking : Simulate binding to bacterial dihydrofolate reductase (DHFR) using AutoDock Vina, prioritizing hydrogen bonds with Arg32 and hydrophobic contacts with Phe92 .
  • MD simulations : Evaluate stability of protein-ligand complexes over 100 ns trajectories to identify persistent interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.